Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-

Description

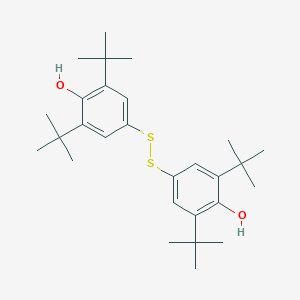

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-] is a sulfur-bridged phenolic compound characterized by two tert-butyl groups at the 2,6-positions of each phenol ring and a disulfide (-S-S-) linkage connecting the para-positions. This structural configuration imparts significant steric hindrance and antioxidant properties due to the electron-donating tert-butyl groups and the sulfur bridge, which enhances radical scavenging capacity.

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUPRVAMTYHIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364473 | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-58-9 | |

| Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The direct coupling of 2,6-di-tert-butylphenol with disulfur dichloride (S₂Cl₂) is a single-step method to form the disulfide bridge. The reaction proceeds via electrophilic substitution, where S₂Cl₂ acts as a sulfur donor. The tert-butyl groups’ steric bulk necessitates prolonged reaction times or elevated temperatures to overcome hindered reactivity. A typical molar ratio of 2:1 (phenol:S₂Cl₂) ensures complete conversion, though excess phenol may mitigate side reactions.

Optimization of Reaction Conditions

-

Solvent Selection : Non-polar solvents like toluene or dichloromethane are preferred to dissolve S₂Cl₂ and facilitate mixing. Toluene’s high boiling point (110°C) allows refluxing without decomposition.

-

Temperature Control : Reactions are conducted at -10°C to 20°C initially to control exothermicity, followed by gradual heating to 80–85°C to complete the coupling.

-

Catalysis : Lewis acids (e.g., FeCl₃) may accelerate the reaction by polarizing the S-Cl bond, though their use is rarely reported due to potential side reactions with tert-butyl groups.

Table 1: Representative Conditions for S₂Cl₂-Mediated Coupling

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature Range | -10°C → 85°C | |

| Molar Ratio (Phenol:S₂Cl₂) | 2:1 | |

| Yield | 90–95% after recrystallization |

Oxidative Dimerization of 4-Mercapto-2,6-Di-Tert-Butylphenol

Synthesis of Thiol Precursor

The thiol precursor, 4-mercapto-2,6-di-tert-butylphenol, is synthesized via nucleophilic substitution of 4-chloro-2,6-di-tert-butylphenol with thiourea, followed by acidic hydrolysis. Alternatively, direct sulfonation of 2,6-di-tert-butylphenol with H₂S under pressure yields the thiol, though this method risks over-sulfonation.

Oxidation to Disulfide

Oxidation of the thiol to the disulfide is achieved using mild oxidizing agents:

-

Iodine (I₂) : A stoichiometric oxidant in ethanol at 25°C, yielding 85–90% product within 2 hours.

-

Hydrogen Peroxide (H₂O₂) : Employed in acetic acid at 50°C, offering a greener alternative but requiring pH control to prevent over-oxidation to sulfonic acids.

-

Electrochemical Oxidation : Anodic oxidation at 1.3 V in nitrile solvents cleaves C-S bonds, generating tert-butyl radicals that dimerize to form the disulfide. This method avoids chemical oxidants but necessitates specialized equipment.

Table 2: Oxidative Coupling Methods and Yields

| Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| I₂ | Ethanol | 25°C | 88% | |

| H₂O₂ | Acetic Acid | 50°C | 82% | |

| Electrochemical | Acetonitrile | 1.3 V | 75% |

Catalytic Sulfurization with Elemental Sulfur

Reaction Overview

Elemental sulfur (S₈) serves as a cost-effective sulfur source in the presence of catalysts like montmorillonite or acidic resins. The reaction involves heating 2,6-di-tert-butylphenol with sulfur at 150–200°C, forming the disulfide via radical intermediates. Catalysts enhance sulfur activation and stabilize transition states.

Role of Montmorillonite Catalysts

Proton-exchanged montmorillonite (H-mont) provides Brønsted acid sites that polarize S₈ rings, facilitating homolytic cleavage into diradicals. These radicals abstract hydrogen from phenol, generating phenoxy radicals that couple to form the disulfide.

Table 3: Catalytic Sulfurization Parameters

Industrial-Scale Considerations

Purification Challenges

The product’s high molecular weight and hydrophobicity complicate purification. Recrystallization from hexane or toluene removes oligomeric byproducts, while column chromatography is reserved for high-purity applications.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] undergoes several types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction: The sulfur bridge can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Halogenated phenols and other substituted derivatives.

Applications De Recherche Scientifique

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: Investigated for its potential as an antioxidant in biological systems to protect cells from oxidative stress.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.

Mécanisme D'action

The antioxidant properties of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] are primarily due to its ability to donate hydrogen atoms from its phenolic groups to neutralize free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the electron-donating tert-butyl groups. The sulfur bridge also plays a role in stabilizing the radical intermediates, enhancing the overall antioxidant activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-] and related phenolic derivatives:

| Compound Name | Bridge Type | CAS Number | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|---|

| Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-] | Disulfide (-S-S-) | N/A | C₃₀H₄₄O₂S₂ | High radical scavenging, thermal instability due to S-S bond | Antioxidants, rubber additives |

| Phenol,4,4′-methylenebis[2,6-bis(1,1-dimethylethyl)-] | Methylene (-CH₂-) | 000118-82-1 | C₂₉H₄₄O₂ | Moderate antioxidant activity, high thermal stability | Polymer stabilizers, fungal metabolism |

| 4,4′-Ethylenebis(2,6-di-tert-butylphenol) | Ethylene (-C₂H₄-) | 1516-94-5 | C₃₀H₄₆O₂ | Enhanced thermal stability, lower solubility | Lubricant additives, fuel stabilizers |

| Phenol,4-(6,7-dichloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-2,6-bis(1,1-dimethylethyl)- | Heterocyclic | 150457-40-2 | C₂₁H₂₄Cl₂N₂O₃S | Bioactive (antimicrobial), chlorine substituents increase reactivity | Pharmaceuticals, agrochemicals |

| Phenol, 4,4’-(1-methylethylidene)bis(2,6-dimethyl) | Isopropylidene | 21825-05-8 | C₂₀H₂₄O₂ | Metabolite in PAH degradation, moderate environmental persistence | Bioremediation studies |

Key Differences:

Bridge Functionality :

- Disulfide bridge (target compound): Introduces redox-active sulfur atoms, improving radical scavenging but reducing thermal stability compared to methylene or ethylene bridges .

- Methylene/Ethylene bridges : Provide inert linkages, enhancing thermal stability for industrial applications like polymer stabilization .

Substituent Effects: tert-Butyl groups: Present in all compounds, these groups increase steric hindrance, protecting phenolic -OH groups from oxidation . Chlorine/benzothiadiazine groups (CAS 150457-40-2): Introduce bioactivity, shifting applications toward pharmaceuticals .

Antioxidant Efficiency :

- Sulfur-containing bridges (e.g., disulfide, benzothiazole) exhibit superior radical scavenging in biological systems, as seen in Aspergillus mutants where methylenebis derivatives (CAS 000118-82-1) were upregulated under oxidative stress .

- Ethylenebis derivatives (CAS 1516-94-5) are preferred in high-temperature industrial processes due to their stability .

Environmental and Metabolic Behavior :

Activité Biologique

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-] (commonly referred to as DTBSP), is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula: C28H42O2S2

- Molecular Weight: 474.76 g/mol

- CAS Registry Number: 6386-58-9

- IUPAC Name: 2,6-di-tert-butyl-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)disulfanyl]phenol

Antioxidant Activity

DTBSP exhibits strong antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit oxidative stress in various biological systems. The antioxidant activity is often compared to other phenolic compounds such as butylated hydroxytoluene (BHT).

Anti-inflammatory Effects

Research has shown that DTBSP can reduce inflammation markers in cell lines. For instance, in RAW264.7 macrophages, DTBSP significantly downregulated the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxicity

DTBSP has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity with an IC50 value of approximately 10 µg/mL against HeLa cells.

The biological activity of DTBSP is largely attributed to its ability to modulate oxidative stress pathways and influence cellular signaling cascades related to inflammation and apoptosis. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.

Case Studies

-

Antioxidant Efficacy in Animal Models:

In a study involving mice treated with DTBSP, significant increases in antioxidant enzyme levels were observed, suggesting a protective effect against oxidative damage induced by high-fat diets. -

Anti-inflammatory Studies:

In vitro studies using macrophage cell lines showed that DTBSP treatment led to a marked decrease in inflammatory cytokine production when stimulated with lipopolysaccharides (LPS). -

Cytotoxic Evaluation:

A recent investigation assessed the cytotoxic effects of DTBSP on breast cancer cell lines, demonstrating its potential as a therapeutic agent through the induction of apoptosis.

Q & A

Q. What experimental strategies are recommended to enhance the solubility and bioavailability of probucol in pharmaceutical formulations?

Probucol's low aqueous solubility (≤5 µg/mL) limits its therapeutic efficacy. A validated approach involves co-grinding probucol with ternary stabilizers (e.g., methacrylic acid-methyl methacrylate copolymer, sodium dodecyl sulfate) using a planetary beads-milling method. This reduces particle size to nanoscale (100–200 nm), improving dissolution rates by 3–4 fold compared to crystalline forms. Solid-state NMR confirms amorphous phase formation, critical for enhanced solubility .

Q. What analytical techniques are most effective for identifying and characterizing probucol and its derivatives?

- HPLC-MS : Quantifies probucol and detects degradation products (e.g., sulfoxide derivatives) in biological matrices.

- Solid-state NMR : Provides structural insights into amorphous vs. crystalline forms, crucial for formulation stability.

- GC-MS : Identifies phenolic metabolites (e.g., 2,6-di-tert-butyl-4-methylphenol) in degradation studies .

Q. How is probucol synthesized, and what are critical purity considerations?

Probucol is synthesized via condensation of 4,4'-thiobis(2,6-di-tert-butylphenol) with acetone under acidic catalysis. Key purity challenges include residual solvents (e.g., chlorinated intermediates) and oxidation byproducts. Purity ≥98% is ensured via recrystallization in ethanol and validated by HPLC with UV detection at 242 nm .

Advanced Research Questions

Q. How does probucol’s antioxidant efficacy compare to other antioxidants in lipid peroxidation models?

In rat hepatic microsomal membranes, probucol exhibits an IC50 >1 mM for lipid peroxidation inhibition, significantly weaker than trolox (IC50 25 µM) and quinoline derivatives (IC50 1–23 µM). This suggests structural modifications (e.g., introducing electron-donating groups) are needed to enhance radical-scavenging activity .

Q. What in vivo models validate probucol’s anti-atherosclerotic effects, and what are key endpoints?

Apolipoprotein E-deficient mice studies demonstrate probucol (0.5% w/w diet, 12 weeks) reduces aortic plaque area by 40–60% via ABCA1-mediated cholesterol efflux inhibition. Key endpoints include:

Q. What mechanistic insights explain probucol-induced vitamin E deficiency in murine models?

Probucol inhibits hepatic ABCA1 transporters, reducing α-tocopherol efflux by 70–80% in mice. This deficiency exacerbates oxidative stress in malaria-infected models, validated via HPLC quantification of serum α-tocopherol (↓50–60% vs. controls) .

Q. How should environmental hazards of probucol be assessed in regulatory frameworks?

Under Canada’s Chemicals Management Plan, probucol (CAS 23288-49-5) is classified as persistent and bioaccumulative. Tier II assessments require:

- Aquatic toxicity testing : LC50 for Daphnia magna (≤1 mg/L).

- Bioaccumulation factor (BAF) : Log Kow >5 indicates high risk.

Mitigation strategies include wastewater treatment validation and biodegradation studies .

Q. How can discrepancies in probucol’s antioxidant data across studies be reconciled?

Contradictions arise from assay conditions (e.g., non-enzymatic vs. enzymatic lipid peroxidation). Standardization strategies:

Q. What methodologies detect probucol-related leachables in parenteral drug products?

PQRI guidelines recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.